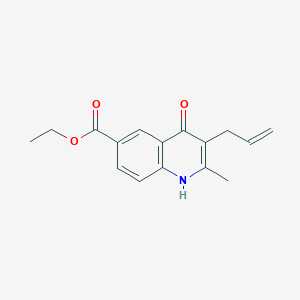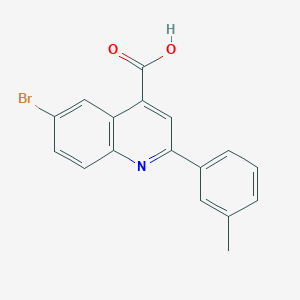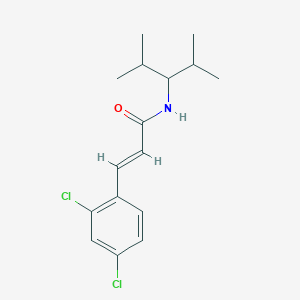
3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, important mediators of inflammation and pain.
作用机制
3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are important mediators of inflammation and pain. By inhibiting their production, 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide reduces inflammation and pain.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation.
实验室实验的优点和局限性
3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying inflammation and pain. However, 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide also has some limitations. It can be toxic to certain cell types, and its effects can be influenced by a number of factors, such as the dose and duration of treatment.
未来方向
There are a number of future directions for research on 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide. One area of interest is the potential use of 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide in the treatment of cancer. Another area of interest is the development of new formulations of 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide that are more effective and have fewer side effects. Additionally, there is a need for further research into the mechanisms of action of 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide, and its effects on different cell types and in different disease states.
合成方法
3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide can be synthesized by the reaction of 2,4-dichlorobenzaldehyde with isopropylamine to form 2,4-dichlorobenzylamine. This intermediate is then reacted with acryloyl chloride to form 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide.
科学研究应用
3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-proliferative effects on cancer cells.
属性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2,4-dimethylpentan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO/c1-10(2)16(11(3)4)19-15(20)8-6-12-5-7-13(17)9-14(12)18/h5-11,16H,1-4H3,(H,19,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFNXPPRNJXRDB-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C=CC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(C)C)NC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

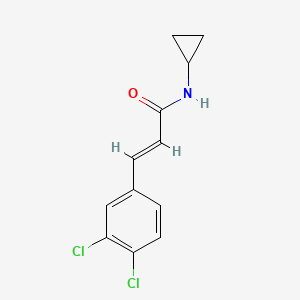
![1-(2,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5846125.png)
![5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5846138.png)
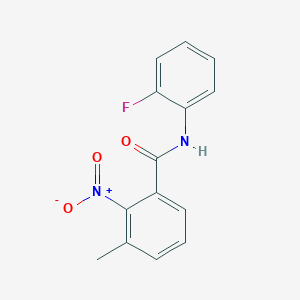
![N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5846149.png)

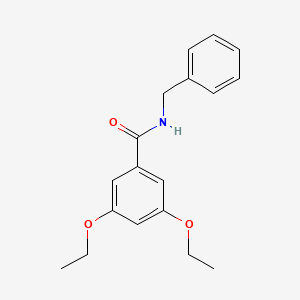
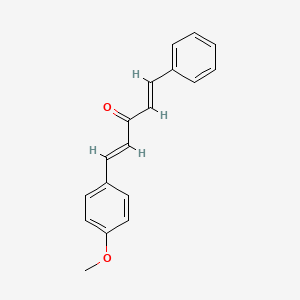
![isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5846190.png)
![N-2-furyl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B5846194.png)

